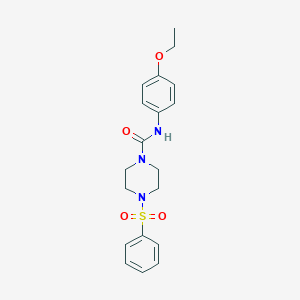![molecular formula C11H19N3O2S B5409712 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B5409712.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Mecanismo De Acción
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine is a selective neurotoxin that targets noradrenergic neurons in the brain. It works by binding to the norepinephrine transporter (NET) on the surface of noradrenergic neurons, leading to their degeneration and subsequent loss of noradrenergic function.
Biochemical and Physiological Effects:
The loss of noradrenergic function caused by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect behavior, cognition, and neuroplasticity, as well as various physiological processes such as cardiovascular function, thermoregulation, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine in lab experiments is its selectivity for noradrenergic neurons, which allows for precise manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, its neurotoxic effects can also be a limitation, as it may cause off-target effects or damage to other neuronal populations.
Direcciones Futuras
There are several potential future directions for research involving 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine. One area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. Another area of interest is the potential therapeutic use of this compound in neuropsychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of noradrenergic denervation caused by this compound.
Métodos De Síntesis
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-4-chloropyrazole with sodium sulfite, followed by the reaction of the resulting intermediate with 2-methylpiperidine. The final product is then purified through a series of chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methylpiperidine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neuroplasticity. It has also been used to investigate the role of the noradrenergic system in various neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-9-6-4-5-7-14(9)17(15,16)11-8-13(3)12-10(11)2/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVBCPQDVHOCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5409629.png)
![3-[2-methoxy-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5409645.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409657.png)
![methyl 5-oxo-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylamino)pentanoate](/img/structure/B5409662.png)

![6-[(diethylamino)methyl]-N-[(6-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5409680.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5409689.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine](/img/structure/B5409697.png)

![N-isopropyl-3-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5409710.png)
![8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-(4-methylphenyl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5409715.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5409721.png)
![7-(2-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5409729.png)
![1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5409731.png)